(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Overview
Description
Mechanism of Action
Target of Action
Boc-e-azido-Nle-OH DCHA is primarily used as a building block in “click chemistry” and other reactions involving azides . The compound’s primary target is the azide group, which it interacts with during these reactions .
Mode of Action
The mode of action of Boc-e-azido-Nle-OH DCHA involves its interaction with the azide group. The azido moiety of Boc-e-azido-Nle-OH DCHA can be selectively converted into an amino group with triphenylphosphine in the presence of water . This conversion is a key part of the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by Boc-e-azido-Nle-OH DCHA are those involved in “click chemistry” and other reactions involving azides . The compound’s ability to convert its azido moiety into an amino group can influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular weight (45363) and chemical formula (C₁₁H₂₀N₄O₄ · C₁₂H₂₃N) suggest that it may have certain bioavailability characteristics .
Result of Action
The result of Boc-e-azido-Nle-OH DCHA’s action is the conversion of its azido moiety into an amino group . This conversion can have various molecular and cellular effects, depending on the specific context of the reaction in which the compound is used.
Action Environment
The action of Boc-e-azido-Nle-OH DCHA can be influenced by various environmental factors. For example, the compound’s ability to convert its azido moiety into an amino group requires the presence of water . Other environmental factors, such as temperature and pH, may also influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced with other functional groups.
Reduction Reactions: The azido group can be reduced to an amino group using triphenylphosphine and water.
Common Reagents and Conditions
Triphenylphosphine: Used for the reduction of the azido group to an amino group.
Methanol: Common solvent used in the reactions involving this compound.
Major Products Formed
The major products formed from these reactions include amino derivatives of the original compound, which can be further utilized in various chemical processes .
Scientific Research Applications
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in “click chemistry” for the synthesis of complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-α-t-Butyloxycarbonyl-epsilon-azido-L-lysine
- N-α-t-Butyloxycarbonyl-epsilon-azido-L-norleucine
- 6-Azido-N-Boc-L-Norleucine
Uniqueness
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine is unique due to its specific structure and reactivity, which make it particularly suitable for “click chemistry” and other azide-involving reactions. Its ability to be selectively converted into an amino group adds to its versatility and usefulness in various scientific applications .
Properties
IUPAC Name |
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H20N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h11-13H,1-10H2;8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t;8-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOKRXJIVIFRMG-WDBKTSHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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